2-Nitrochalcone

Overview

Description

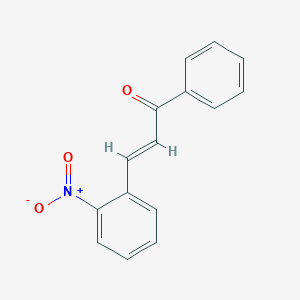

2-Nitrochalcone (C₁₅H₁₁NO₃; molecular weight: 253.256 g/mol) is a chalcone derivative featuring an α,β-unsaturated ketone backbone with a nitro (-NO₂) substituent at the ortho position of the aromatic ring . Synthesized via Claisen-Schmidt condensation between 2-nitrobenzaldehyde and acetophenone derivatives under basic conditions, its trans-configuration is confirmed by vicinal coupling constants (Jαβ = 15.0–16.5 Hz) in ¹H-NMR spectra . The nitro group confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. Applications span anticancer research, where derivatives inhibit VEGFR-2 and induce apoptosis in A549 lung cancer cells , and organic synthesis, serving as precursors to indolylquinolines and carbazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrochalcone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Reduction: 2-Aminochalcone.

Oxidation: Quinone derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Synthesis Techniques

- Conventional Methods : Traditional synthetic routes often involve the reaction of appropriate aldehydes with ketones in the presence of a base.

- Ultrasound-Assisted Synthesis : This method has demonstrated advantages in terms of efficiency and sustainability, yielding high purity products in shorter timeframes .

Biological Activities

Research has highlighted several biological activities associated with this compound, making it a candidate for drug development.

Anti-Inflammatory Properties

Studies indicate that this compound exhibits significant anti-inflammatory effects. In vitro evaluations have shown that compounds with a nitro group at specific positions can inhibit inflammatory responses effectively. For instance, certain derivatives demonstrated inhibition percentages comparable to known anti-inflammatory drugs .

Vasorelaxant Activity

The compound has also been evaluated for its vasorelaxant properties. Experimental results suggest that this compound derivatives can induce vasodilation, which may be beneficial for cardiovascular health .

Antitumor Effects

Recent studies have explored the antitumor potential of this compound derivatives against various cancer cell lines. For example, certain synthesized analogs showed dose-dependent inhibition of cell proliferation in esophageal cancer models, indicating their potential as therapeutic agents .

Case Studies and Research Findings

A comprehensive review of literature reveals multiple case studies focusing on the applications of this compound:

Mechanism of Action

2-Nitrochalcone exerts its effects through multiple mechanisms:

Induction of Apoptosis: It promotes programmed cell death in cancer cells by activating caspases and other apoptotic pathways.

Inhibition of Protein Kinases: It inhibits the activity of VEGFR-2, reducing angiogenesis and tumor growth.

DNA and Mitochondrial Damage: It causes oxidative stress, leading to damage in cellular DNA and mitochondria.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Analogues: Substituent Position and Electronic Effects

Key Insight: The ortho-nitro group in this compound enhances reactivity in cyclization reactions (e.g., forming quinolines via In-mediated reduction ) compared to para-substituted analogues.

Physicochemical and Electrochemical Properties

Biological Activity

2-Nitrochalcone is a synthetic compound belonging to the chalcone family, known for its diverse biological activities. This article delves into the biological effects of this compound, highlighting its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a nitro group at the 2-position of the chalcone structure. The general formula for chalcones is , and the introduction of the nitro group alters its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between substituted acetophenones and benzaldehydes under basic conditions. This method has been optimized to yield high purity and yield of the target compound.

1. Anti-Inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a mouse model induced with TPA (12-O-tetradecanoylphorbol-13-acetate), compounds containing nitro groups showed notable inhibition of inflammation. Specifically, this compound demonstrated an inhibition percentage comparable to established anti-inflammatory drugs.

| Compound | Inhibition Percentage (%) |

|---|---|

| This compound | 71.17 ± 1.66 |

| Control (Indomethacin) | 71.48 ± 1.62 |

These results indicate that the nitro group enhances the anti-inflammatory effects by influencing molecular interactions with cyclooxygenase enzymes (COX-1 and COX-2) .

2. Anti-Cancer Activity

The potential of this compound as an anti-cancer agent has been explored extensively. A study focusing on lung adenocarcinoma (A549 cells) revealed that this compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.00 |

| KYSE-450 | 4.97 |

The compound's ability to trigger apoptosis was confirmed through assays measuring cleaved PARP and other apoptosis-related proteins .

3. Antimicrobial Activity

The antimicrobial efficacy of nitrochalcones, including this compound, has been evaluated against various bacterial strains. The synthesized derivatives exhibited promising antibacterial and antifungal activities, particularly against Gram-positive bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Candida albicans | Strong |

These findings suggest that modifications in the chalcone structure, particularly the introduction of nitro groups, enhance antimicrobial potency .

Case Study: Anti-Lung Cancer Effects

In a specific investigation into lung cancer, a series of 2-nitrochalcones were synthesized and tested for cytotoxicity against A549 cells. The study revealed that these compounds not only inhibited cell proliferation but also induced significant tumor regression in xenograft models in vivo.

Case Study: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with key proteins involved in inflammation and cancer pathways. The binding affinities observed suggest that these interactions are crucial for its biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Nitrochalcone, and how can purity be validated?

To synthesize this compound, Claisen-Schmidt condensation between 2-nitrobenzaldehyde and acetophenone derivatives is commonly employed. Key parameters include solvent selection (e.g., ethanol or methanol), base catalysts (NaOH/KOH), and reaction temperature (60–80°C). Purity validation requires HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For reproducibility, document reaction times, stoichiometry, and purification steps (e.g., recrystallization solvents). Always compare melting points with literature values, noting discrepancies due to polymorphism .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use X-ray crystallography for definitive structural confirmation, complemented by computational methods (DFT calculations) to analyze electron distribution and nitro-group orientation. UV-Vis spectroscopy can assess π→π* transitions influenced by the nitro substituent. Validate results against analogous chalcones (e.g., 4-Nitrocinnamic acid ). For reproducibility, include crystallographic data (CIF files) in supplementary materials .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Prioritize enzyme inhibition assays (e.g., COX-2, tyrosinase) given chalcones’ known pharmacological roles. Use dose-response curves (IC₅₀ calculations) and positive controls (e.g., aspirin for COX-2). Adhere to NIH preclinical guidelines for sample size (n ≥ 3 replicates) and statistical analysis (ANOVA with post-hoc tests). Report solvent effects (DMSO concentration ≤1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

Contradictions often arise from assay variability (e.g., cell line sensitivity, solvent interference). Conduct a meta-analysis of published IC₅₀ values, stratifying by experimental conditions. Use multivariate regression to identify confounding variables (e.g., pH, temperature). Validate findings through independent replication in standardized models .

Q. What mechanistic insights can be gained from studying this compound’s interaction with cellular targets?

Employ molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate computationally predicted interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For in vivo relevance, use CRISPR-edited cell lines to knockout putative targets and assess phenotypic changes .

Q. How do structural modifications of this compound affect its pharmacological profile?

Systematically substitute functional groups (e.g., nitro→cyano, methoxy) and evaluate SAR (structure-activity relationships) using QSAR models. Prioritize modifications that enhance solubility (logP reduction) without compromising target affinity. Publish synthetic protocols and bioassay data in open-access repositories for community validation .

Q. What experimental strategies optimize this compound’s stability in physiological conditions?

Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., nitro-reduction byproducts). Use buffered solutions (pH 7.4) to mimic physiological environments. For long-term storage, recommend lyophilization and inert-atmosphere packaging .

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

Follow IRB protocols for animal studies (e.g., ARRIVE guidelines) and human cell line authentication (STR profiling). Share raw data via platforms like Zenodo and include detailed spectral/assay validation in supplementary files. Disclose conflicts of interest and funding sources transparently .

Q. Methodological Frameworks

- Data Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .

- Contradiction Resolution : Use principal contradiction analysis to isolate dominant variables influencing bioactivity .

- Reporting Standards : Adhere to Beilstein Journal guidelines for experimental detail and data transparency .

Properties

IUPAC Name |

3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXHLWZQKQDFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032716 | |

| Record name | 2-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-93-0 | |

| Record name | 2-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.